molecular formula C15H18Cl2N2O2 B15120466 N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide

N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide

Cat. No.: B15120466
M. Wt: 329.2 g/mol
InChI Key: CFRPFIKBXFEFOI-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dichlorophenyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the dichlorophenyl group: This step involves the chlorination of a benzyl compound to introduce the dichlorophenyl moiety.

    Formation of the morpholine ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Coupling of intermediates: The final step involves coupling the cyclopropyl, dichlorophenyl, and morpholine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide: shares structural similarities with other compounds that contain cyclopropyl, dichlorophenyl, or morpholine groups.

    Examples: N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]piperidine-2-carboxamide, N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxamide.

Uniqueness

  • The unique combination of the cyclopropyl, dichlorophenyl, and morpholine groups in this compound imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

N-cyclopropyl-4-[(2,4-dichlorophenyl)methyl]morpholine-2-carboxamide

InChI

InChI=1S/C15H18Cl2N2O2/c16-11-2-1-10(13(17)7-11)8-19-5-6-21-14(9-19)15(20)18-12-3-4-12/h1-2,7,12,14H,3-6,8-9H2,(H,18,20)

InChI Key

CFRPFIKBXFEFOI-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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